3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile
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Overview
Description
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of benzonitrile, featuring bromine, fluorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile typically involves the bromination of 2-(bromomethyl)-6-fluorobenzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and other functional group transformations under optimized conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-methylpropene
- 2,2-Bis(bromomethyl)-1,3-propanediol
Uniqueness
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C8H4Br2FN |
---|---|
Molecular Weight |
292.93 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-6-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-5-6(4-12)8(11)2-1-7(5)10/h1-2H,3H2 |
InChI Key |
SUQJTSQGAWYFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)CBr)Br |
Origin of Product |
United States |
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